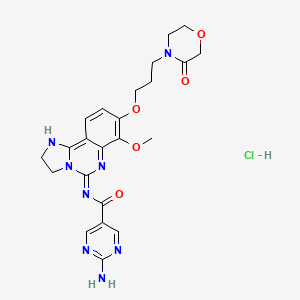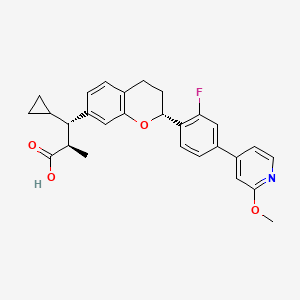
PI3K-IN-19 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-19 hydrochloride is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, and survival. This compound is primarily used in scientific research to study the PI3K signaling pathway, which is frequently dysregulated in various cancers .
Métodos De Preparación
The synthesis of PI3K-IN-19 hydrochloride involves multiple steps. One method includes the preparation of the compound in vivo by dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . The exact synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
PI3K-IN-19 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) and bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PI3K-IN-19 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the PI3K signaling pathway and its role in various chemical reactions.
Biology: It helps in understanding the cellular processes regulated by PI3K, including cell growth, proliferation, and survival.
Industry: It is used in the development of new therapeutic agents targeting the PI3K pathway.
Mecanismo De Acción
PI3K-IN-19 hydrochloride exerts its effects by inhibiting the activity of PI3K enzymes. PI3K enzymes phosphorylate the signaling lipid phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt, to the plasma membrane, activating the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to reduced cell growth and proliferation.
Comparación Con Compuestos Similares
PI3K-IN-19 hydrochloride is compared with other PI3K inhibitors such as:
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of advanced breast cancer.
Idelalisib: A PI3Kδ inhibitor used in the treatment of specific B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Duvelisib: A dual PI3Kδ/PI3Kγ inhibitor used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific inhibition profile and its use in research settings to study the PI3K pathway.
Propiedades
Fórmula molecular |
C23H27ClN8O5 |
|---|---|
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H |
Clave InChI |
MDVWPMFJGCMERX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B11934901.png)
![5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride](/img/structure/B11934905.png)
![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B11934908.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B11934925.png)
